molecular formula C19H17N3O3 B2910039 3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one CAS No. 300556-26-7

3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one

Cat. No.: B2910039
CAS No.: 300556-26-7
M. Wt: 335.363
InChI Key: GUCZMOOMBNDAOP-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule combining a coumarin core (2H-chromen-2-one) with a benzimidazole moiety and a dimethylaminomethyl substituent. The coumarin scaffold is substituted at positions 3, 7, and 8, where the 3-position is linked to a 1H-benzo[d]imidazole group, the 7-position bears a hydroxyl group, and the 8-position has a dimethylamino-methyl side chain.

Synthetic routes for analogous coumarin-benzimidazole hybrids often involve condensation reactions between substituted coumarins and benzimidazole precursors. For example, hydroxylamine hydrochloride has been used to introduce oxime functionalities in related compounds , while dimethylaminomethyl groups are typically introduced via nucleophilic substitution or Mannich reactions .

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-8-[(dimethylamino)methyl]-7-hydroxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-22(2)10-13-16(23)8-7-11-9-12(19(24)25-17(11)13)18-20-14-5-3-4-6-15(14)21-18/h3-9,23H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCZMOOMBNDAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole core, followed by subsequent functionalization to introduce the chromenone moiety . The reaction conditions often require the use of catalysts such as palladium or other transition metals to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted benzimidazole and chromenone derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes . The molecular targets and pathways involved can vary depending on the specific application and the nature of the substituents on the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its substitution pattern, particularly the dimethylaminomethyl group at position 8, which distinguishes it from other coumarin-benzimidazole hybrids. Below is a comparative analysis with structurally related molecules:

Compound Key Substituents Biological Activity Source
Target Compound 8-(dimethylaminomethyl), 7-OH, 3-benzimidazolyl Potential antimicrobial, fluorescence properties (inferred from analogs)
3-(1H-Benzo[d]imidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one 7-diethylamino, 3-benzimidazolyl Fluorescent dye (used in OLEDs); higher lipophilicity due to diethylamino
3-(1H-Benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one 6-ethyl, 7-OH, 3-benzimidazolyl Antimicrobial activity (specific data not provided)
7-((1H-Benzo[d]imidazol-2-yl)methyl)-2-nitroimidazo[1,2-a]pyrazin-8(7H)-one Benzimidazole-linked nitroimidazole-pyrazinone Antitubercular and antiparasitic activity (42% yield in synthesis)
6-{3-[4-(1H-Benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one Piperidinyl-benzimidazole chain, 7-methoxy, 4-methyl Potential anticancer activity (logP = 3.89, high molecular weight: 445.5 g/mol)

Key Observations:

Substituent Effects on Bioactivity: The dimethylaminomethyl group in the target compound may enhance solubility compared to bulkier substituents (e.g., diethylamino in or ethyl in ). This could improve bioavailability in pharmacological applications. The 7-hydroxy group in the target compound and is a hydrogen-bond donor, which may facilitate interactions with biological targets, such as enzymes or DNA .

Synthetic Yield and Complexity :

  • The target compound’s synthesis likely follows methodologies similar to , where column chromatography is used for purification. However, yields for coumarin-benzimidazole hybrids are generally moderate (e.g., 32% for ), suggesting room for optimization.
  • In contrast, nitroimidazole derivatives like achieve higher yields (42–24%) but require specialized reagents (e.g., TFA in reversed-phase purification).

The nitroimidazole hybrid in demonstrates antiparasitic activity, highlighting how heterocyclic additions (e.g., nitro groups) can redirect bioactivity.

Biological Activity

The compound 3-(1H-benzo[d]imidazol-2-yl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one is a hybrid molecule that combines features of benzimidazole and chromenone structures. These structural motifs are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N2O3C_{18}H_{20}N_2O_3, with a molecular weight of 312.36 g/mol. The compound features a chromenone backbone substituted with a benzimidazole moiety and a dimethylaminomethyl group, which may influence its pharmacological properties.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Antiviral Activity :
    • The compound has been evaluated for its antiviral properties against various viruses. In vitro studies indicated that it exhibits significant inhibition against the tobacco mosaic virus (TMV), with an effective concentration (EC50) in the micromolar range .
    • Additionally, derivatives of similar structures have shown promising results against herpes simplex virus type 1 (HSV-1), suggesting potential for further development in antiviral therapies .
  • Anticancer Properties :
    • Research indicates that compounds with similar structural characteristics have demonstrated cytotoxic effects on cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range for various cancer types, indicating potential as anticancer agents .
    • The mechanism of action appears to involve apoptosis induction and cell cycle arrest, although specific pathways for this compound remain to be elucidated.
  • Anti-inflammatory Effects :
    • Compounds containing benzimidazole and chromenone moieties have been associated with anti-inflammatory activity. The proposed mechanism includes inhibition of pro-inflammatory cytokines and modulation of NF-kB signaling pathways .

Case Studies

  • Antiviral Efficacy Against TMV :
    • In a study evaluating the antiviral potential, the compound was found to reduce viral load significantly at concentrations as low as 0.5 mg/mL, demonstrating a reduction in plaque formation by approximately 69% compared to control groups .
  • Cytotoxicity in Cancer Cell Lines :
    • A series of experiments conducted on various human cancer cell lines revealed that the compound exhibited IC50 values ranging from 5 to 15 µM, indicating moderate cytotoxicity. The study attributed this effect to the induction of apoptosis through mitochondrial pathways .

Data Table: Biological Activity Summary

Activity TypeTargetEC50/IC50 ValueReference
AntiviralTobacco Mosaic Virus0.5 mg/mL
AnticancerVarious Cancer Cells5-15 µM
Anti-inflammatoryCytokine ProductionN/A

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